Cas no 88228-83-5 (1,2-Propanediamine, N,N-dibutyl-)

1,2-Propanediamine, N,N-dibutyl- structure
88228-83-5 structure
Product Name:1,2-Propanediamine, N,N-dibutyl-
CAS No:88228-83-5
MF:C11H26N2
MW:186.337543010712
CID:640521
PubChem ID:21394028
Update Time:2025-04-19

1,2-Propanediamine, N,N-dibutyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediamine, N,N-dibutyl-
    • 1-N,1-N-dibutylpropane-1,2-diamine
    • LIVRFXLUVXRPEX-UHFFFAOYSA-N
    • N,N-dibutylpropylenediamine
    • SCHEMBL5435145
    • N~1~,N~1~-Dibutylpropane-1,2-diamine
    • DTXSID30612938
    • 88228-83-5
    • Inchi: 1S/C11H26N2/c1-4-6-8-13(9-7-5-2)10-11(3)12/h11H,4-10,12H2,1-3H3
    • InChI Key: LIVRFXLUVXRPEX-UHFFFAOYSA-N
    • SMILES: N(CCCC)(CCCC)CC(C)N

Computed Properties

  • Exact Mass: 186.209598838g/mol
  • Monoisotopic Mass: 186.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 96.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.3Ų
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